tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

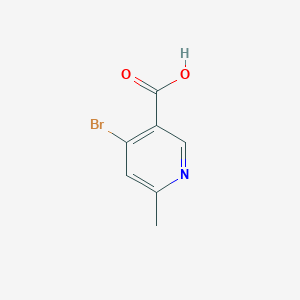

The compound “tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate” is a complex organic molecule. It contains a tert-butyl group, which is a bulky substituent often used in organic synthesis . The compound also contains an amino group and a phenylmethoxy group attached to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as palladium-catalyzed cross-coupling reactions . The tert-butyl group could potentially be introduced using a reagent like di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a pyridine ring. The tert-butyl group is known to be sterically bulky, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino group, the phenylmethoxy group, and the pyridine ring. The tert-butyl group could also play a role due to its steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C .Scientific Research Applications

Synthesis of Biologically Active Compounds

The presence of the amino and ester functional groups in this compound makes it a valuable intermediate in the synthesis of biologically active molecules. It can be used to create a wide range of drugs with potential anti-inflammatory, antibacterial, and antiviral properties. The biphenyl moiety, in particular, is a common feature in many drugs and natural products, indicating the importance of such structures in medicinal chemistry .

Development of Chiral Catalysts

Chirality is a key factor in the efficacy of many pharmaceuticals. The chiral center in tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate can be used to develop new chiral catalysts that are essential for producing enantiomerically pure substances, which are crucial in the pharmaceutical industry .

Agricultural Chemical Research

In agriculture, the development of new pesticides and herbicides often requires complex organic molecules. This compound could serve as a precursor in the synthesis of such chemicals, potentially leading to more effective and environmentally friendly agricultural products .

Organic Light-Emitting Diodes (OLEDs)

The biphenyl structure is significant in the field of electronics, particularly in the creation of fluorescent layers for OLEDs. The tert-butyl group could influence the electronic properties of the molecule, making it a candidate for research in advanced OLED materials .

Liquid Crystal Research

Liquid crystals are used in displays and other technologies. The structural features of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate, such as the biphenyl moiety, are important for the development of new liquid crystal materials with improved properties .

Advanced Polymer Synthesis

Polymers with specific functionalities are crucial in various applications, from medical devices to advanced coatings. The functional groups present in this compound make it a potential monomer for the synthesis of polymers with targeted properties, such as biocompatibility or thermal stability .

properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNFBAAMVQNXNL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CN=C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)